Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization reactions to form the pyrrolidine and piperidine rings. The final product is obtained through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its antimicrobial activity.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Studied for its potential medicinal applications.
Uniqueness
Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, pyrrolidine ring, and methoxyphenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-3-26-19(24)13-5-4-10-20(12-13)16-11-17(22)21(18(16)23)14-6-8-15(25-2)9-7-14/h6-9,13,16H,3-5,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFVMYESJUAAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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